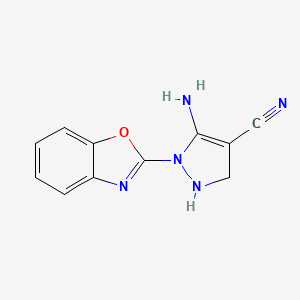

5-amino-1-(1,3-benzoxazol-2-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

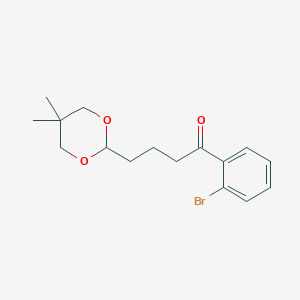

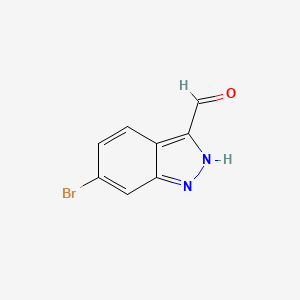

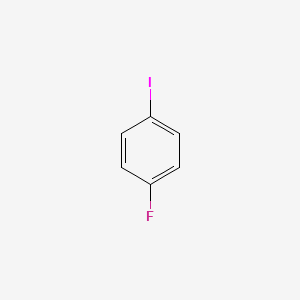

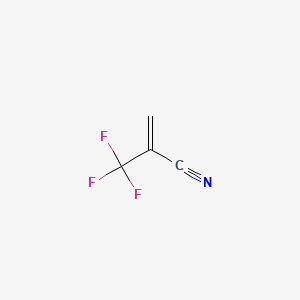

The compound “5-amino-1-(1,3-benzoxazol-2-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile” is an organic chemical. It is a specialty product used in proteomics research . The molecular formula of the compound is C11H9N5O and it has a molecular weight of 227.22 g/mol .

Molecular Structure Analysis

The molecular structure of “5-amino-1-(1,3-benzoxazol-2-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile” is characterized by the presence of a benzoxazole ring and a pyrazole ring, both of which are nitrogen-containing heterocycles. The compound also contains an amino group and a carbonitrile group .Physical And Chemical Properties Analysis

The compound “5-amino-1-(1,3-benzoxazol-2-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile” is a powder at room temperature . The exact physical and chemical properties of the compound are not available in the literature.Scientific Research Applications

Fluorescent Derivatives

The compound can be used in the synthesis of fluorescent derivatives. These derivatives have wide applications in bio-sensing and biomedical diagnostics . They can be incorporated into probes with defined optical and chemical properties having compatibility in bio-materials . Fluorescent molecules exhibiting dual emission find applications in ratiometric sensing .

Antibacterial Agents

The compound can be used in the synthesis of new N’- (1,3-benzothiazol-2-yl)-arylamides, which have shown promising activity against certain bacterial strains . For example, compound C 13, possessing a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against S. aureus NCIM 5022 .

Photophysical Properties

The compound can be used to study photophysical properties of molecules exhibiting excited state intra-molecular proton transfer reactions . These molecules find applications ranging from polymer UV stabiliser , laser dyes to photo-chromic materials .

Synthesis of Azoles

The compound can be used in the synthesis of azoles . Azoles are a class of five-membered heterocyclic compounds that contain a nitrogen atom and at least one other non-carbon atom (i.e., nitrogen, sulfur, or oxygen) as part of the ring . They are used in the manufacture of antifungal, antiprotozoal, and antimicrobial medications .

ADMET Calculation

The compound can be used in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations . This is a part of the drug discovery process which involves the prediction of how potential drugs will behave in the human body .

Synthesis of Triazoles

The compound can be used in the synthesis of triazoles . Triazoles are a class of medications used to treat various types of infections, including those caused by fungi .

properties

IUPAC Name |

3-amino-2-(1,3-benzoxazol-2-yl)-1,5-dihydropyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O/c12-5-7-6-14-16(10(7)13)11-15-8-3-1-2-4-9(8)17-11/h1-4,14H,6,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCKMBGSVVAYCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N(N1)C2=NC3=CC=CC=C3O2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501168599 |

Source

|

| Record name | 5-Amino-1-(2-benzoxazolyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(1,3-benzoxazol-2-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile | |

CAS RN |

1033463-25-0 |

Source

|

| Record name | 5-Amino-1-(2-benzoxazolyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(2-benzoxazolyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.